molecular formula C12H9F3N2O3S B469369 5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}methyl)-2-furoic acid CAS No. 725699-00-3

5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}methyl)-2-furoic acid

Cat. No.: B469369
CAS No.: 725699-00-3
M. Wt: 318.27g/mol
InChI Key: NQTKTDJZTAKSLU-UHFFFAOYSA-N
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Description

5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}methyl)-2-furoic acid is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 4 and a trifluoromethyl group at position 4. A thioether bridge connects the pyrimidine moiety to a 2-furoic acid group, which introduces carboxylic acid functionality. Its molecular formula is C₁₂H₉F₃N₂O₃S, with a molecular weight of 318.28 g/mol (CAS: 725699-00-3) . This compound is classified as a fluorinated pyrimidine derivative, synthesized for applications in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

5-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3S/c1-6-4-9(12(13,14)15)17-11(16-6)21-5-7-2-3-8(20-7)10(18)19/h2-4H,5H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTKTDJZTAKSLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Methyl-6-(Trifluoromethyl)Pyrimidin-2-Thiol

The pyrimidine ring is typically constructed via cyclocondensation reactions. A common approach involves reacting ethyl trifluoroacetoacetate with thiourea in the presence of a base such as sodium ethoxide. This yields 6-(trifluoromethyl)-2-thiouracil, which is subsequently methylated at the 4-position using methyl iodide or dimethyl sulfate. Alternative routes employ Lawesson’s reagent to introduce the thiol group, though this method requires careful temperature control to avoid over-thionation.

Key Reaction Conditions:

  • Solvent: Anhydrous ethanol or toluene

  • Temperature: 80–100°C

  • Yield: 65–78%

Synthesis of 5-(Chloromethyl)-2-Furoic Acid

This intermediate is synthesized via chloromethylation of 2-furoic acid. A mixture of paraformaldehyde and hydrochloric acid in acetic acid facilitates the introduction of the chloromethyl group at the 5-position. The reaction is exothermic and requires cooling to 0–5°C to minimize side product formation.

Optimization Note:

  • Excess paraformaldehyde (1.5 equivalents) improves yield to 82%.

Thioether Coupling Reaction

The central step involves nucleophilic substitution between 4-methyl-6-(trifluoromethyl)pyrimidin-2-thiol and 5-(chloromethyl)-2-furoic acid. This reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base to deprotonate the thiol group.

Reaction Mechanism and Conditions

The thiolate ion attacks the chloromethyl carbon, displacing chloride and forming the thioether bond. Potassium carbonate or sodium hydride are preferred bases due to their mildness and compatibility with acid-sensitive groups.

Representative Protocol:

  • Reagents: 1.1 equiv pyrimidin-2-thiol, 1.0 equiv chloromethyl furoic acid

  • Solvent: DMF

  • Base: K₂CO₃ (2.5 equiv)

  • Temperature: 60°C, 12 h

  • Yield: 70–75%

Challenges in Coupling Efficiency

Competing side reactions, such as oxidation of the thiol to disulfide or hydrolysis of the chloromethyl group, can reduce yields. To mitigate this, inert atmospheres (N₂ or Ar) and dried solvents are essential. Patent literature highlights the use of catalytic tetrabutylammonium iodide (TBAI) to accelerate the reaction, reducing time to 6 h with minimal side products.

Purification and Isolation Techniques

Crude product purification is critical due to the presence of unreacted starting materials and inorganic salts. A combination of solvent extraction and column chromatography is commonly employed.

Solvent Extraction

Partitioning between ethyl acetate and water removes polar impurities. Acidic aqueous washes (pH 2–3) ensure protonation of the furoic acid moiety, enhancing organic phase solubility.

Chromatographic Purification

Silica gel chromatography with a gradient of petroleum ether/ethyl acetate (8:2 to 6:4) achieves >95% purity. Recent advances utilize reverse-phase C18 columns for higher resolution, particularly when separating regioisomers.

Purity Data:

  • HPLC: 98.5% (C18 column, 0.1% TFA in H₂O/MeCN)

  • Melting Point: 142–144°C

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a tool to accelerate the thioether coupling step. Compared to conventional heating, this method reduces reaction times from 12 h to 30–45 minutes while maintaining yields at 70–72%.

Advantages:

  • Energy efficiency

  • Reduced thermal degradation

  • Compatibility with high-boiling solvents like DMSO

Analytical Characterization

Structural confirmation relies on spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.25 (d, J = 3.4 Hz, 1H, furan-H), 6.65 (d, J = 3.4 Hz, 1H, furan-H), 4.40 (s, 2H, SCH₂), 2.45 (s, 3H, CH₃).

  • ¹³C NMR: Presence of CF₃ (q, J = 32 Hz) at 122.5 ppm confirms trifluoromethyl incorporation.

Mass Spectrometry

  • ESI-MS: m/z 319.1 [M+H]⁺ (calculated 318.27).

Scale-Up Considerations

Industrial-scale synthesis prioritizes cost-effectiveness and safety. Key modifications include:

  • Replacing DMF with cyclopentyl methyl ether (CPME), a greener solvent

  • Continuous-flow reactors for thioether coupling to enhance mixing and heat transfer

  • Crystallization-based purification instead of chromatography, reducing solvent waste .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiomethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the furoic acid moiety, potentially altering the electronic properties of the compound.

    Substitution: The trifluoromethyl group on the pyrimidine ring can participate in nucleophilic substitution reactions, although these are typically challenging due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives of the pyrimidine or furoic acid moieties.

    Substitution: Substituted pyrimidine derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrimidine ring substituted with a trifluoromethyl group, which enhances its biological activity. The furoic acid moiety contributes to its potential as a bioactive agent. The molecular formula is C12H10F3N2O2SC_{12}H_{10}F_3N_2O_2S with a molecular weight of approximately 318.28 g/mol.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds often exhibit significant antimicrobial properties. For instance, pyrimidine derivatives have been shown to possess antifungal, antibacterial, and antiviral activities. The trifluoromethyl substitution is believed to enhance these properties due to the unique electronic effects imparted by fluorine atoms, which can increase lipophilicity and improve membrane permeability .

Anticancer Potential

Compounds containing pyrimidine rings have also been explored for their anticancer properties. Studies suggest that modifications to the pyrimidine structure can lead to compounds that inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth .

Case Study: Trifluoromethylpyrimidines in Drug Development

A notable case study involves the development of trifluoromethylpyrimidines as inhibitors of specific cancer targets. These compounds were synthesized and evaluated for their potency against various cancer cell lines, demonstrating promising results that warrant further investigation .

Herbicidal Properties

The incorporation of trifluoromethyl groups into agrochemicals has been linked to enhanced herbicidal activity. Compounds similar to 5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}methyl)-2-furoic acid have been utilized in the synthesis of herbicides that effectively control weed populations while minimizing damage to crops .

Insecticidal Activity

Trifluoromethylpyrimidines have also been investigated for their insecticidal properties. For example, certain derivatives have demonstrated effectiveness against pests by disrupting their nervous systems without affecting non-target organisms such as mammals .

Data Tables

Application Activity Type Reference
AntimicrobialBacterial Inhibition
AnticancerCell Proliferation Inhibition
HerbicidalWeed Control
InsecticidalPest Management

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that incorporate both the furoic acid and pyrimidine components. The mechanism of action for its biological activities is believed to involve interactions with specific biological targets, such as enzymes or receptors relevant to microbial growth or cancer cell proliferation.

Mechanism of Action

The mechanism of action of 5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}methyl)-2-furoic acid would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The trifluoromethyl group can enhance binding affinity to certain targets, while the thiomethyl and furoic acid moieties can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}methyl)-2-furoic acid are compared below with related pyrimidine and heterocyclic derivatives.

Structural Analogues with Pyrimidine-Thioether Linkages

2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoic Acid Structure: Pyrimidine ring substituted with a 4-fluorophenyl group (position 4) and trifluoromethyl group (position 6), linked via thioether to propanoic acid. Molecular Formula: C₁₄H₁₀F₄N₂O₂S. Key Differences:

  • Propanoic acid (vs. furoic acid) reduces steric hindrance but may decrease solubility due to the shorter carbon chain .

2-[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-ylthio]acetic Acid

  • Structure : Pyrimidine with a hydroxyl group (position 4) and trifluoromethyl group (position 6), linked to acetic acid.
  • Molecular Formula : C₇H₅F₃N₂O₃S.
  • Key Differences :

  • Hydroxyl group enhances solubility but reduces stability under acidic conditions.
  • Acetic acid linker lacks the conjugated furan ring, diminishing electronic resonance effects .

Furan-Containing Pyrimidine Derivatives

Methyl 4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Structure : Tetrahydropyrimidine fused with a furan ring and a thioxo group.
  • Molecular Formula : C₁₁H₁₂N₂O₃S.
  • Key Differences :

  • Thioxo group introduces sulfur-based reactivity, differing from the thioether bridge in the target compound .

Ethyl 4-[5-(Methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Structure : Oxo-tetrahydropyrimidine with a methoxymethyl-furan substituent.
  • Molecular Formula : C₁₄H₁₈N₂O₅.
  • Key Differences :

  • Methoxymethyl group increases hydrophilicity but may hinder membrane permeability.
  • Ethyl ester moiety alters pharmacokinetic properties compared to the free carboxylic acid in the target compound .

Physicochemical Properties

Property Target Compound 2-{[4-(4-Fluorophenyl)-...}propanoic Acid 2-[4-Hydroxy-6-...]acetic Acid
Molecular Weight (g/mol) 318.28 362.30 254.19
LogP (Predicted) 3.2 3.8 1.5
Hydrogen Bond Acceptors 6 6 6
Hydrogen Bond Donors 1 1 2

Biological Activity

5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}methyl)-2-furoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structure of this compound incorporates a pyrimidine moiety, which is known for its diverse pharmacological properties, including antifungal, antibacterial, and antiviral activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure

The compound's IUPAC name is this compound, and its molecular formula is C12H10F3N2O2SC_{12}H_{10}F_3N_2O_2S. The presence of trifluoromethyl and pyrimidine groups suggests enhanced lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing pyrimidine derivatives exhibit various biological activities. The following subsections detail specific activities associated with this compound.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrimidine derivatives. For instance, a recent study demonstrated that related compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundPseudomonas aeruginosaTBD

Antiviral Activity

Pyrimidine derivatives have also been studied for their antiviral properties. A related compound demonstrated efficacy against the Chikungunya virus (CHIKV), suggesting that the structural features of this compound may confer similar benefits.

Case Study: CHIKV Inhibition
In vitro studies indicated that specific pyrimidine derivatives could inhibit CHIKV replication by targeting viral entry mechanisms. The effectiveness of these compounds was evaluated using plaque reduction assays, demonstrating a dose-dependent response.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular targets. Research suggests that the trifluoromethyl group enhances binding affinity to target proteins, while the furoic acid moiety may facilitate cellular uptake.

Table 2: Mechanistic Pathways

PathwayDescription
DNA Synthesis InhibitionCompounds interfere with nucleic acid synthesis, leading to bacterial cell death.
Viral Entry BlockageInhibits viral attachment and entry into host cells.

Q & A

Basic: What synthetic strategies are recommended for constructing the pyrimidine-thioether-furoic acid scaffold in this compound?

Methodological Answer:
The synthesis typically involves three key steps: (1) preparation of the 4-methyl-6-(trifluoromethyl)pyrimidin-2-ylthiol intermediate, (2) thioether formation via nucleophilic substitution or coupling reactions, and (3) functionalization with 2-furoic acid.

  • Step 1: The pyrimidine core can be synthesized using cyclocondensation of thiourea derivatives with trifluoromethyl-substituted β-diketones, as demonstrated in analogous pyrimidine syntheses (e.g., 58% yield for 2-amino-6-(2-furyl)-4-trifluoromethylpyrimidine via microwave-assisted reactions) .
  • Step 2: Thioether linkage is achieved by reacting the pyrimidin-2-ylthiol with a chloromethyl-furoic acid derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Similar protocols are reported for sulfonyl and thioether formations in pyrimidine derivatives .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) ensures high purity (>95%) .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data for structurally related compounds?

Methodological Answer:
Discrepancies often arise from impurities, polymorphic forms, or instrumental calibration errors. To address this:

  • Purity Validation: Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm purity >98% before recording physical properties .
  • Cross-Validation: Compare experimental ¹H/¹³C NMR chemical shifts with computational predictions (e.g., DFT calculations at the B3LYP/6-31G* level). For example, pyrimidine protons in analogous compounds resonate at δ 7.8–8.5 ppm, while furoic acid protons appear at δ 6.3–6.8 ppm .
  • Thermal Analysis: Perform differential scanning calorimetry (DSC) to identify polymorphs, as seen in trifluoromethylpyrimidine derivatives with melting point variations of ±3°C .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC). Key signals include:
    • Pyrimidine C-F₃ resonance: δ ~120–125 ppm (¹³C).
    • Furoic acid carbonyl: δ ~165–170 ppm (¹³C) .
  • HRMS: Confirm molecular ion ([M+H]⁺) with <3 ppm error. For example, a related compound (C₁₃H₁₀F₃N₃O₃S) shows [M+H]⁺ at 346.0632 .
  • IR Spectroscopy: Identify thioether (C-S stretch at ~600–700 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹) .

Advanced: How can computational modeling guide the design of derivatives with improved reactivity or solubility?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic effects. For instance, the trifluoromethyl group in pyrimidine increases electron-withdrawing character, enhancing thioether stability .
  • Solubility Prediction: Use COSMO-RS simulations to assess logP values. Introducing polar groups (e.g., hydroxyl or amine) on the furoic acid moiety can reduce logP from ~3.5 to <2.0, improving aqueous solubility .
  • Reactivity Screening: Evaluate Fukui indices to identify nucleophilic/electrophilic sites for targeted functionalization .

Basic: What are the stability considerations for this compound under experimental storage conditions?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation, as trifluoromethylpyrimidines are prone to UV-induced decomposition .
  • Hydrolytic Stability: Avoid aqueous buffers at pH >8, as the thioether bond may hydrolyze. Stability studies in PBS (pH 7.4, 37°C) show >90% integrity over 24 hours .
  • Thermal Stability: DSC analysis of analogs indicates decomposition onset at ~200°C, making the compound stable for most synthetic conditions (<150°C) .

Advanced: How can researchers investigate the regioselectivity of substitution reactions on the pyrimidine ring?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control: Vary reaction temperature (e.g., 25°C vs. 80°C) to favor different products. For example, at 25°C, substitution occurs preferentially at the 2-position due to steric hindrance at the 4-methyl group .
  • Isotopic Labeling: Use ¹⁸O-labeled reagents to track oxygen incorporation in hydrolysis byproducts, confirming reaction pathways .
  • X-ray Crystallography: Resolve crystal structures of intermediates (e.g., pyrimidin-2-ylthiol) to identify steric/electronic factors influencing reactivity. A related compound (C₁₃H₈F₄N₂O₂) showed a planar pyrimidine ring with dihedral angles <5° .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

  • Primary Solvents: Ethanol (for high solubility) combined with water (antisolvent) yields needle-like crystals. Typical ratios: 70:30 ethanol/water (v/v) .
  • Alternative Systems: For polymorph control, use acetone/hexane (1:3) at 4°C to obtain a metastable form with higher bioavailability .

Advanced: How can mechanistic studies elucidate the role of the trifluoromethyl group in reaction pathways?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates of CF₃ vs. CH₃ analogs. A KIE >1 indicates CF₃ stabilizes transition states via inductive effects .
  • In Situ IR Monitoring: Track CF₃ group vibrations (~1150 cm⁻¹) during reactions to correlate electronic effects with intermediate stability .
  • Computational Modeling: Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between CF₃ and the pyrimidine ring, explaining enhanced electrophilicity .

Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). MRM transitions: m/z 348 → 205 (quantifier) and 348 → 160 (qualifier) .
  • Sample Preparation: Protein precipitation with acetonitrile (3:1 v/v) achieves >85% recovery from plasma .

Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogs with substituted pyrimidines (e.g., 4-ethyl, 6-chloro) and evaluate IC₅₀ values in target assays. For example, 6-chloro analogs showed 10-fold higher activity in enzyme inhibition studies .
  • Thioether Replacements: Compare thioether, sulfoxide, and sulfone derivatives to assess the impact of sulfur oxidation state on bioavailability .
  • 3D-QSAR Models: Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity. A model for pyrimidine-based inhibitors achieved q² >0.6 .

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